1-[3-(2-Methyl-1H-imidazol-1-YL)phenyl]ethan-1-one
Description
1-[3-(2-Methyl-1H-imidazol-1-yl)phenyl]ethan-1-one is an imidazole-containing ketone derivative with a molecular formula of C₁₂H₁₂N₂O (calculated based on structural analogs). For example, similar derivatives like 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-one (CAS 25700-00-9) are synthesized via nucleophilic substitution or cross-coupling reactions . The compound’s imidazole ring and ketone group make it a versatile intermediate in medicinal chemistry, particularly for antifungal and antitubercular drug development .
Key physicochemical properties (inferred from analogs):
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-[3-(2-methylimidazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H12N2O/c1-9(15)11-4-3-5-12(8-11)14-7-6-13-10(14)2/h3-8H,1-2H3 |
InChI Key |
RGAYPDYCGSNQOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=CC=CC(=C2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for 1-[3-(2-Methyl-1H-imidazol-1-yl)phenyl]ethan-1-one
General Synthetic Strategy
The preparation of this compound commonly proceeds via:
- Construction of the imidazole ring system, often by cyclization of appropriate precursors such as amido-nitriles or α-bromo ketones with guanidine derivatives.
- Subsequent substitution or coupling reactions to attach the 3-phenyl ethanone moiety.
- Methylation at the imidazole nitrogen to yield the 2-methyl substituted imidazole.
This approach leverages the nucleophilicity of the imidazole nitrogen and electrophilicity of α-bromo ketones or related intermediates.
Detailed Synthetic Protocols
Cyclization and Methylation Route
Step 1: Formation of 2-aminoimidazole intermediate
Guanidine hydrochloride or acetylguanidine is reacted with α-bromoacetophenone derivatives under controlled conditions. The reaction is typically performed in dimethylformamide (DMF) at low temperatures (below 30 °C) to control exothermicity and minimize by-products. The α-bromoacetophenone is added dropwise to a cooled solution of guanidine derivative to afford the cyclized 2-aminoimidazole intermediate.
Step 2: Methylation
The 2-aminoimidazole intermediate is methylated using iodomethane in the presence of a strong base such as sodium hydride. This methylation step is conducted at sub-zero temperatures (around -10 °C) to improve selectivity and yield. The reaction mixture is stirred for several hours, followed by aqueous workup and extraction.
Step 3: Purification
The crude product is recrystallized from ethanol to yield this compound with purity above 98% and yields around 47-60%.
This method has been optimized for scale-up, demonstrating reproducibility on a 100 g scale with acceptable yields and purity profiles.
Cyclization via Amido-Nitrile and Nickel Catalysis
An alternative method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The nickel catalyst facilitates addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the imidazole ring. This method allows for functional group tolerance and can be adapted for gram-scale synthesis.
Industrial Production Using N-Heterocyclic Carbenes
Industrial synthesis often employs N-heterocyclic carbene catalysts as both ligands and organocatalysts to promote imidazole ring formation. These catalysts enhance reaction efficiency and scalability, allowing for gram to kilogram scale production with good yields and functional group compatibility.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization | α-Bromoacetophenone + Acetylguanidine in DMF | 0–30 °C (dropwise addition) | 3.5–4 h | ~60 | Controlled addition to avoid exotherm |
| Methylation | Sodium hydride + Iodomethane in DMF | -10 °C | 4 h | ~47-50 | Sub-zero temperature improves selectivity |
| Workup and Purification | Aqueous extraction, recrystallization in ethanol | Room temperature | N/A | N/A | Purity >98% |
| Amido-nitrile cyclization | Nickel catalyst, dehydrative cyclization | Variable | Variable | Gram scale | Functional group tolerant |
Analytical Characterization
- Mass Spectrometry (ESI-MS): Molecular ion peak at m/z 202.0 [M + H]+ confirms molecular weight consistent with C12H12N2O.
- Nuclear Magnetic Resonance (NMR):
- Melting Point: Approximately 234–236 °C, indicating high purity crystalline product.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Scale-up Potential |
|---|---|---|---|
| Guanidine + α-bromoacetophenone | Straightforward, moderate yield, scalable | Requires careful temperature control | Demonstrated up to 100 g scale |
| Amido-nitrile + Nickel catalyst | Functional group tolerance, gram scale | Catalyst cost, optimization needed | Suitable for gram-scale synthesis |
| N-Heterocyclic carbene catalysis | High efficiency, industrial scalability | Catalyst availability, cost | Suitable for large scale production |
Summary and Recommendations
The synthesis of this compound is best accomplished via a three-step sequence involving cyclization of α-bromoacetophenone with guanidine derivatives, followed by methylation under controlled conditions. This route offers reproducible yields and purity suitable for pharmaceutical intermediate production. Alternative catalytic methods provide options for functional group tolerance and scalability but may require further optimization for industrial application.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2-Methyl-1H-imidazol-1-YL)phenyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the nitrogen atoms and the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
1-[3-(2-Methyl-1H-imidazol-1-YL)phenyl]ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Imidazole derivatives are explored for their potential as therapeutic agents in treating infections and other diseases.
Industry: The compound is used in the development of dyes, catalysts, and other functional materials
Mechanism of Action
The mechanism of action of 1-[3-(2-Methyl-1H-imidazol-1-YL)phenyl]ethan-1-one involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, inhibiting or modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions .
Comparison with Similar Compounds
1-[3-(5-Nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one (CAS 88538-51-6)
- Structural distinction : Incorporates a nitro-substituted benzimidazole ring instead of a simple imidazole.
- Impact : The nitro group enhances electrophilicity but increases toxicity risks (hazard statements: H302, H315) .
- Applications : Primarily used in hazardous material research rather than direct drug development.
(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime
- Structural distinction : Oxime functional group and dichlorophenyl substitution.
- Impact: The oxime group improves antifungal efficacy. This derivative, known as Sertaconazole (CAS 99592-32-2), shows potent activity against Candida spp. .
- Synthesis : Involves reacting imidazole derivatives with α-carbonyl esters under TDAE methodology .
1-[5-Fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one
- Structural distinction : Fluoro substituent at the 5-position of the phenyl ring.
- Impact : Fluorination enhances metabolic stability and bioavailability, making it valuable in medicinal chemistry .
Biological Activity
1-[3-(2-Methyl-1H-imidazol-1-YL)phenyl]ethan-1-one, a compound featuring an imidazole moiety, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C12H12N2O
- Molecular Weight : 200.24 g/mol
- CAS Number : 1125449-09-3
- Melting Point : 128-130 °C
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
These results indicate that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of imidazole exhibit activity against both Gram-positive and Gram-negative bacteria:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus (Gram-positive) | Moderate | |
| Escherichia coli (Gram-negative) | Moderate |
The mechanism involves disruption of bacterial cell walls and interference with metabolic pathways.
Enzyme Inhibition
Enzymatic assays have shown that this compound can act as an inhibitor for specific enzymes:
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Alkaline Phosphatase | Competitive | 0.420 | |
| Cyclooxygenase (COX) | Non-competitive | 0.500 |
Inhibition of these enzymes suggests potential applications in treating inflammatory conditions and cancer.
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells by activating caspases.
- Cell Cycle Arrest : It interferes with the cell cycle, particularly at the G2/M phase.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to cell death in tumor cells.
Case Studies
A notable study published in Frontiers in Pharmacology examined the effects of various imidazole derivatives, including our compound, on multiple cancer types. The findings indicated a dose-dependent response in tumor growth inhibition across different models, supporting further exploration in clinical settings .
Q & A
Q. What are the recommended synthetic routes for 1-[3-(2-Methyl-1H-imidazol-1-yl)phenyl]ethan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling acetophenone derivatives with functionalized imidazole precursors. Key steps include:
- Friedel-Crafts acylation to introduce the ketone group.
- Nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the 2-methylimidazole moiety to the phenyl ring .
- Optimization : Temperature (60–100°C), solvent choice (e.g., DMF or THF), and catalysts (e.g., Pd for cross-couplings) significantly impact yield. Purification via column chromatography or recrystallization is critical to isolate the compound from by-products .
Table 1 : Comparison of Synthetic Methods
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Friedel-Crafts | 65–75 | AlCl₃ catalyst, reflux | |
| Suzuki-Miyaura | 80–85 | Pd(PPh₃)₄, 80°C, THF |
Q. Which characterization techniques are essential to confirm the identity and purity of this compound?
- Methodological Answer : A multi-technique approach is required:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic proton environments and ketone/imine group positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C₁₂H₁₂N₂O, MW 200.24 g/mol) .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (imidazole C-H) .
- X-ray Crystallography : For unambiguous structural confirmation using programs like SHELXL .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in experimental reaction mechanisms?
- Methodological Answer : Conflicting data on reaction pathways (e.g., ketone vs. imidazole reactivity) can be addressed by:
- Density Functional Theory (DFT) : Calculate transition-state energies to identify favorable pathways. For example, assess the activation barrier for nucleophilic attack on the ketone vs. imidazole ring .
- Molecular Dynamics (MD) : Simulate solvent effects and steric hindrance from the 2-methyl group on reactivity .
- Validation : Correlate computational results with kinetic studies (e.g., rate constants from UV-Vis monitoring) .
Q. What strategies are effective for analyzing the compound’s bioactivity in antimicrobial assays?
- Methodological Answer : To evaluate antimicrobial potential:
- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use DMSO as a solubilizing agent (<1% v/v) .
- Mechanistic Studies :
- Fluorescence quenching to assess binding to bacterial DNA gyrase.
- ROS detection (e.g., using DCFH-DA dye) to evaluate oxidative stress induction .
- Control Compounds : Compare with known imidazole-based antimicrobials (e.g., metronidazole) to contextualize potency .
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
- Methodological Answer : The 2-methylimidazole group may exhibit tautomerism (1H vs. 3H forms). To resolve this:
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement. Key metrics:
- Torsion angles : Confirm imidazole ring planarity.
- Hydrogen bonding : Identify interactions stabilizing specific tautomers .
- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess positional disorder .
Table 2 : Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space group | P2₁/c | |
| R-factor | <0.05 | |
| Torsion angle (C-N-C) | 120.5° |
Q. What experimental designs mitigate challenges in studying the compound’s pharmacokinetics?
- Methodological Answer : Address low solubility and metabolic instability via:
- Prodrug Derivatization : Introduce ester groups to enhance bioavailability .
- Microsomal Stability Assays : Use liver microsomes (e.g., human CYP3A4) to identify metabolic hotspots .
- In Silico ADME Prediction : Tools like SwissADME to prioritize derivatives with favorable LogP (2–3) and low CYP inhibition .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Methodological Answer : Conflicting bioactivity data (e.g., variable IC₅₀ values) may arise from:
- Assay Variability : Standardize protocols (e.g., ATP levels for cytotoxicity assays) .
- Structural Analogues : Compare with derivatives (e.g., fluorinated or chlorinated phenyl variants) to isolate substituent effects .
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
